molecular formula C7H11N3O B1444506 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanol CAS No. 1259063-08-5

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanol

Cat. No. B1444506
M. Wt: 153.18 g/mol
InChI Key: NWGCJPPWQVPERJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanol” is a chemical compound with the CAS Number: 1259063-08-5 . It has a molecular weight of 153.18 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3O/c11-5-7-9-8-6-3-1-2-4-10(6)7/h11H,1-5H2 . This indicates the molecular structure of the compound.

It’s a powder that’s stored at room temperature . The compound’s physical form, storage temperature, and purity are some of its key physical and chemical properties.

Scientific Research Applications

Polynitrogenated Potential Helicating Ligands

The synthesis of polynitrogenated ligands, including derivatives of [1,2,3]triazolo[1,5-a]pyridines, has been explored for potential applications as helicating compounds or luminescent sensors (Abarca, Ballesteros, & Chadlaoui, 2004).

Synthesis of Novel Pyridones and their Antimicrobial Evaluation

Novel benzoyl-N-substituted-amino and benzoyl-N-sulfonylamino pyridones, synthesized through reaction with cyanoacetohydrazide, demonstrate potential antimicrobial properties (Elgemeie et al., 2017).

Development of Efficient Synthesis Methods

Efficient synthesis methods have been developed for 1,2,3-triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines, expanding the scope for creating novel compounds with various potential applications (Ibrahim et al., 2011).

DFT Study of Triazolo Pyrimidine Derivatives

Density Functional Theory (DFT) studies on triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives offer insights into the regioselectivity of ring closure, aiding in the structural characterization of these novel heterocyclic systems (Mozafari et al., 2016).

Functionalized Building Blocks for Lead-Like Compound Design

Functionalized building blocks based on tetrahydro[1,2,4]triazolo[4,3-a]pyridine cores have been prepared for potential use in developing lead-like compounds for drug discovery (Mishchuk et al., 2016).

Vibrational Dynamics and Molecular Structure Studies

Studies on the molecular structure and vibrational dynamics of triazolo[4,5-b]pyridine derivatives enhance understanding of their chemical properties, which can be pivotal in various scientific applications (Lorenc et al., 2007).

X-ray Structure Analysis for Pharmaceutical Applications

X-ray structure analysis of triazolopyridines, showcasing their potential for pharmaceutical applications, has been conducted to better understand their molecular arrangements and properties (El-Kurdi et al., 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c11-5-7-9-8-6-3-1-2-4-10(6)7/h11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGCJPPWQVPERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2CO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanol

CAS RN

1259063-08-5
Record name {5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanol
Reactant of Route 2
Reactant of Route 2
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanol
Reactant of Route 3
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanol
Reactant of Route 4
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanol
Reactant of Route 5
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanol
Reactant of Route 6
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.